molecular formula C5H13N2O2+ B1256908 2,5-Diammoniopentanoate

2,5-Diammoniopentanoate

Cat. No.: B1256908
M. Wt: 133.17 g/mol
InChI Key: AHLPHDHHMVZTML-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diammoniopentanoate, with the molecular formula C5H13N2O2 and an average mass of 133.171 Da, is the monocationic species of ornithine, an important non-proteinogenic amino acid . Also known as L-ornithinium, this compound is a crucial biochemical intermediate, most notably in the urea cycle and in the biosynthesis of amino acids like proline and glutamate, as well as of polyamines . Its structure features a five-carbon chain with ammonio groups at the 2- and 5-positions, making it a diamino acid . The (2S)-stereoisomer is of particular biological relevance . Researchers utilize this compound and its salts, such as L-Ornithine hydrochloride (CAS 3184-13-2), to study metabolic pathways, nitrogen metabolism, and cell proliferation . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(azaniumyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N2O2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 2,5 Diammoniopentanoate

Stereochemical Purity and Chiral Recognition in Research Systems

Enantiomeric Excess Determination Methods

The quantification of the enantiomeric purity of 2,5-diammoniopentanoate is crucial, as the biological effects of its stereoisomers can differ significantly. Several robust analytical methods are employed for the accurate determination of enantiomeric excess (ee). These methods are broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the enantiomers of this compound. These methods typically involve the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Direct Chiral HPLC: This is a widely used method where the underivatized this compound is directly separated on a chiral column. Crown ether-based CSPs have proven particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The zwitterionic nature of this compound allows for strong interactions with the CSP, leading to excellent resolution.

Indirect Chiral HPLC and GC: In this approach, this compound is first derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. Alternatively, derivatization to N-trifluoroacetyl-O-methyl esters allows for enantioselective separation via two-dimensional gas chromatography. nih.gov

Table 1: Representative Chromatographic Methods for Enantiomeric Excess Determination of Diamino Acids

Method Chiral Selector/Derivatizing Agent Mobile Phase/Carrier Gas Detection Typical Resolution (α)
Direct Chiral HPLC Crown Ether-Based CSP Methanol (B129727)/Water with Perchloric Acid UV/MS 1.5 - 2.0
Indirect Chiral HPLC o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine Acetonitrile (B52724)/Water Gradient Fluorescence > 1.2

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and non-destructive method for determining enantiomeric excess.

NMR with Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of this compound can lead to the formation of transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. BINOL derivatives are effective CSAs for this purpose. rsc.org

NMR with Chiral Derivatizing Agents (CDAs): Similar to the indirect chromatographic methods, this compound can be derivatized with a chiral reagent to form stable diastereomers with distinct NMR spectra.

¹⁹F NMR Spectroscopy: Derivatization of this compound with a fluorine-containing chiral reagent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, allows for the use of ¹⁹F NMR. rsc.org This technique benefits from the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, often providing baseline-resolved signals for the diastereomers.

Chiral Interactions in Model Biochemical Environments

The biological function of this compound is intrinsically linked to its ability to engage in specific chiral interactions within a biochemical milieu. Understanding these interactions is key to elucidating its mechanism of action and for the design of novel bioactive molecules.

The primary amino groups and the carboxylate moiety of this compound are key features that govern its interactions. These interactions are predominantly non-covalent and include hydrogen bonding, electrostatic interactions, and van der Waals forces.

Interactions with Chiral Receptors and Enzymes: The enantiomers of this compound will exhibit different affinities for the active sites of chiral receptors and enzymes. These differential interactions are the basis for the stereospecificity of many biological processes. For instance, one enantiomer may act as a potent agonist, while the other may be inactive or even an antagonist.

Table 2: Key Chiral Interactions of Diamino Functional Groups in Biochemical Environments

Interacting Moiety Type of Interaction Significance
Chiral Amino Acids/Peptides Hydrogen Bonding, Electrostatic Interactions Formation of diastereomeric complexes, influencing protein structure and function.
Chiral Carbohydrates Hydrogen Bonding, van der Waals Forces Molecular recognition and cell signaling pathways.

The conformational flexibility of the pentanoate backbone in this compound also plays a crucial role in its chiral recognition. The molecule can adopt various conformations to optimize its fit within a chiral binding pocket. Computational modeling and conformational analysis are therefore essential tools for predicting and understanding these chiral interactions at a molecular level.

Synthetic Methodologies and Chemical Derivatization of 2,5 Diammoniopentanoate

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of enantiopure α-amino acids like 2,5-diammoniopentanoate is a central challenge in organic chemistry. Methodologies that control the stereochemistry at the α-carbon are paramount. These approaches typically involve either the use of chiral auxiliaries to direct bond formation or the application of asymmetric catalysts to favor the formation of one enantiomer over the other.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. mdpi.comacs.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. mdpi.comacs.org One of the most established methods for the asymmetric synthesis of α-amino acids is the Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary derived from the dipeptide of glycine (B1666218) and (R)- or (S)-valine. wikipedia.org

The synthesis begins by converting the dipeptide of glycine and valine into a 2,5-diketopiperazine, which is then O-methylated to form the bis-lactim ether. wikipedia.org This structure serves as a chiral glycine enolate equivalent. Deprotonation at the glycine's prochiral α-carbon using a strong base, such as n-butyllithium (n-BuLi), generates a carbanion. wikipedia.org The bulky isopropyl group from the valine auxiliary effectively shields one face of the planar carbanion, forcing an incoming electrophile to attack from the opposite, less sterically hindered face. wikipedia.org

For the synthesis of this compound (ornithine), the electrophile would be a three-carbon chain with a protected amino group, such as N-(3-bromopropyl)phthalimide. The diastereoselective alkylation of the bis-lactim ether with this electrophile establishes the desired stereocenter at the α-carbon. Subsequent acidic hydrolysis cleaves the bis-lactim ether, releasing the methyl ester of the newly formed α-amino acid (N-phthaloyl-ornithine methyl ester) and the valine methyl ester auxiliary. wikipedia.org This method is known to produce high diastereomeric and enantiomeric excess, typically exceeding 95%. wikipedia.org

Table 1: Key Steps in Chiral Auxiliary-Based Synthesis of this compound (Schöllkopf Method)

StepDescriptionKey ReagentsPurpose
1 Formation of Bis-lactim EtherGlycine, (R)-Valine, Methylating Agent (e.g., Trimethyloxonium tetrafluoroborate)Creation of the chiral glycine template.
2 Deprotonationn-Butyllithium (n-BuLi)Generation of a planar, nucleophilic carbanion at the α-carbon.
3 Diastereoselective AlkylationN-(3-bromopropyl)phthalimideIntroduction of the ornithine side chain with high stereocontrol.
4 Hydrolysis & Auxiliary RemovalAqueous Acid (e.g., HCl)Cleavage of the product from the auxiliary and deprotection.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomer. wikipedia.org A premier strategy for synthesizing chiral α-amino acids is the asymmetric hydrogenation of α,β-dehydroamino acid precursors. wikipedia.orgresearchgate.net

This approach involves a prochiral enamide substrate, which is a derivative of 2,5-diaminopentanoic acid containing a double bond between the α- and β-carbons (an α,β-dehydro-ornithine derivative). This precursor can be hydrogenated using a chiral transition-metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru), complexed with chiral phosphine (B1218219) ligands such as DuPhos or DIPAMP.

The mechanism relies on the coordination of the chiral metal complex to the double bond and the amide carbonyl of the substrate, forming a diastereomeric intermediate. The chiral ligand environment dictates the facial selectivity of hydrogen addition to the double bond, leading to the formation of one enantiomer of the final product in high excess. Rhodium-catalyzed hydrogenations of dehydroamino acid derivatives are well-documented to achieve excellent enantioselectivities, often greater than 99% enantiomeric excess (ee). rsc.org

Table 2: Comparison of Asymmetric Synthesis Approaches for this compound

MethodPrincipleKey ComponentTypical StereoselectivityAdvantagesDisadvantages
Chiral Auxiliary Substrate-controlled diastereoselective reaction.Schöllkopf bis-lactim ether>95% de/eeReliable, high selectivity, well-established.Stoichiometric use of auxiliary, requires attachment/removal steps.
Asymmetric Catalysis Catalyst-controlled enantioselective reaction.Rhodium or Ruthenium complex with chiral phosphine ligands (e.g., DuPhos)>99% eeHigh atom economy, low catalyst loading, high turnover.Catalyst can be expensive, requires synthesis of specific prochiral substrate.

Preparation of Functionalized this compound Derivatives for Mechanistic Studies

To investigate the roles of this compound in biological pathways or to use it as a scaffold in peptide synthesis, its functional groups—the two nitrogen centers (Nα and Nδ) and the carboxyl group—are often chemically modified or derivatized.

Selective modification of the α- and δ-amino groups is crucial for incorporating ornithine into peptides or for creating specific molecular probes. This is typically achieved using orthogonal protecting groups that can be removed under different conditions. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). chemimpex.com

For example, Nα-Fmoc-Nδ-Boc-L-ornithine is a widely used derivative in solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com The Fmoc group is base-labile and is removed to allow for peptide chain elongation at the α-amino group, while the Boc group is acid-labile and remains on the δ-amino group to prevent side reactions until the final deprotection step. chemimpex.com This orthogonal protection scheme allows for the precise and directed synthesis of complex peptides containing ornithine. chemimpex.comchemimpex.com

Other modifications at the δ-nitrogen are used to synthesize analogues for biological evaluation. For instance, analogues of the antifolate drug PT523 have been synthesized by modifying the Nδ position with various hemiphthaloyl, isophthaloyl, and terephthaloyl groups to study structure-activity relationships. nih.gov

The carboxyl group of this compound must be activated to form a peptide bond with the amino group of another amino acid. This activation is accomplished using coupling reagents. peptide.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common reagents that convert the carboxylic acid into a more reactive intermediate. mdpi.com

In modern peptide synthesis, aminium/uronium or phosphonium (B103445) salt-based reagents are preferred for their efficiency and for minimizing side reactions. peptide.compeptide.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used. peptide.com These reagents react with the carboxyl group in the presence of a non-nucleophilic base to form a highly reactive activated ester. peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is often employed to suppress racemization at the α-carbon during activation and coupling. peptide.comcreative-peptides.comrsc.org The resulting activated ester readily reacts with a nucleophilic amino group to form a stable amide bond. creative-peptides.com

Chemoenzymatic Synthesis and Biocatalytic Pathways to this compound

Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing L-ornithine. nih.gov In many microorganisms, L-ornithine is synthesized from L-glutamate via a linear pathway involving a series of enzymatic steps. ebi.ac.uk This pathway is a key target for metabolic engineering to achieve industrial-scale production. nih.gov

The biosynthesis begins with the acetylation of the amino group of L-glutamate by N-acetylglutamate synthase (NAGS), which uses acetyl-CoA as the acetyl donor. ebi.ac.ukwikipedia.orgwikipedia.org The resulting N-acetylglutamate is then phosphorylated, reduced, and transaminated to yield N-acetylornithine. The final step is the removal of the acetyl group to produce L-ornithine. ebi.ac.uk

Another key enzyme in ornithine metabolism is ornithine aminotransferase (OAT), which catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate. wikipedia.orgnih.govnih.gov While this enzyme is often involved in ornithine degradation in many organisms, its reversibility allows it to be exploited for both the synthesis and functionalization of ornithine derivatives in chemoenzymatic processes. wikipedia.orgnih.gov For instance, the enzyme can be used to interconvert ornithine and proline precursors, highlighting its versatility in biocatalytic routes. nih.gov

Metabolic engineering of strains like Corynebacterium glutamicum has successfully improved L-ornithine production by overexpressing key pathway enzymes and deleting genes responsible for competing pathways, leading to high-titer fermentation processes. nih.gov

Table 3: Key Enzymes in the Biosynthesis of L-Ornithine from L-Glutamate

EnzymeAbbreviationEC NumberFunction in Pathway
N-Acetylglutamate Synthase NAGS2.3.1.1Catalyzes the acetylation of L-glutamate to form N-acetylglutamate. wikipedia.orgwikipedia.org
N-Acetylglutamate Kinase NAGK2.7.2.8Phosphorylates N-acetylglutamate. ebi.ac.uk
N-Acetyl-γ-glutamyl-phosphate Reductase 1.2.1.38Reduces N-acetylglutamate-5-phosphate to its semialdehyde. ebi.ac.uk
Acetylornithine Aminotransferase 2.6.1.11Catalyzes the transamination to form N-acetylornithine. ebi.ac.ukmdpi.com
Acetylornithine Deacetylase 3.5.1.16Removes the acetyl group to yield L-ornithine. ebi.ac.uk
Ornithine Aminotransferase OAT2.6.1.13Reversibly converts L-ornithine to glutamate-γ-semialdehyde. wikipedia.orgnih.gov

Biochemical Pathways and Metabolic Role of 2,5 Diammoniopentanoate

Integration into Nitrogen Metabolism and Urea (B33335) Cycle Research

2,5-Diammoniopentanoate (ornithine) is a cornerstone of nitrogen metabolism in ureotelic organisms, most notably through its pivotal role in the urea cycle. wikipathways.orgcreative-proteomics.com This cycle is the primary metabolic pathway for converting highly toxic ammonia (B1221849), a byproduct of amino acid catabolism, into the less toxic compound urea, which is then excreted. wikipathways.orgcreative-proteomics.com The urea cycle occurs predominantly in the liver and to a lesser extent in the kidneys. wikipathways.org Ornithine functions as a carrier molecule within this cycle; it is regenerated with each turn, accepting a carbamoyl (B1232498) group to form citrulline and subsequently participating in reactions that ultimately release urea. creative-proteomics.com

Precursor Role in Arginine and Polyamine Biosynthesis

Beyond its role in detoxification, this compound is a crucial precursor for the biosynthesis of the semi-essential amino acid arginine and a class of ubiquitous polycations known as polyamines.

Arginine Biosynthesis: In many organisms, the synthesis of arginine proceeds from glutamate (B1630785) via ornithine as an intermediate. asm.org In some microorganisms, this involves a series of reactions with acetylated intermediates to prevent spontaneous cyclization. asm.org The conversion of ornithine to citrulline by ornithine transcarbamoylase is a key step that channels ornithine towards arginine synthesis. nih.gov

Polyamine Biosynthesis: this compound is the direct precursor to putrescine, the simplest polyamine. This conversion is catalyzed by the enzyme ornithine decarboxylase (ODC), which is often the rate-limiting step in the polyamine synthesis pathway. embopress.orgmdpi.com Polyamines, including putrescine, spermidine, and spermine, are essential for a multitude of cellular processes such as cell growth, differentiation, and the regulation of gene expression. lu.se The regulation of ornithine decarboxylase activity is therefore a critical control point for cellular proliferation. embopress.orgresearchgate.net

Catabolic Pathways and Degradation Mechanisms

The breakdown of this compound is as significant as its synthesis, providing routes for the production of other important metabolites. The primary catabolic pathway involves the enzyme ornithine δ-aminotransferase (OAT), which converts ornithine and α-ketoglutarate into glutamate-γ-semialdehyde and glutamate. mdpi.comebi.ac.uk Glutamate-γ-semialdehyde exists in equilibrium with its cyclized form, Δ1-pyrroline-5-carboxylate (P5C). mdpi.comresearchgate.net P5C can then be converted to proline or further metabolized to glutamate, linking ornithine catabolism to the metabolism of proline and glutamate. mdpi.comresearchgate.net This pathway is crucial for controlling the cellular pool of these amino acids and related signaling molecules. mdpi.com

Enzymatic Transformations Involving this compound as Substrate or Product

Several key enzymes utilize this compound as a substrate or generate it as a product, highlighting its central position in metabolism.

Table 1: Key Enzymes in this compound (Ornithine) Metabolism

Enzyme EC Number Function Substrate(s) Product(s)
Ornithine Transcarbamoylase (OTC) 2.1.3.3 Urea Cycle; Arginine Biosynthesis L-Ornithine, Carbamoyl phosphate (B84403) L-Citrulline, Phosphate
Arginase 3.5.3.1 Urea Cycle; Arginine Catabolism L-Arginine, H₂O L-Ornithine, Urea
Ornithine Decarboxylase (ODC) 4.1.1.17 Polyamine Biosynthesis L-Ornithine Putrescine, CO₂

| Ornithine δ-Aminotransferase (OAT) | 2.6.1.13 | Ornithine Catabolism | L-Ornithine, α-Ketoglutarate | L-Glutamate 5-semialdehyde, L-Glutamate |

Kinetic Characterization of Associated Enzymes

The efficiency and regulation of pathways involving this compound are determined by the kinetic properties of their constituent enzymes. The Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximal velocity (Vₘₐₓ) are key parameters.

Kinetic studies of these enzymes reveal significant diversity. For instance, arginase exhibits different kinetic properties depending on the tissue and physiological conditions. researchgate.netmedicopublication.comtheadl.com The Kₘ for arginine can range from micromolar to millimolar concentrations, suggesting the presence of different enzyme isoforms or regulatory states. theadl.comnih.gov Ornithine decarboxylase also shows complex kinetics, with studies identifying different forms of the enzyme with vastly different affinities for its coenzyme, pyridoxal (B1214274) phosphate. nih.gov Ornithine aminotransferase from different cell types also displays distinct kinetic properties, with apparent Kₘ values for ornithine ranging from 0.8 mM in cerebral cortex interneurons to 4.7 mM in cerebellar granule cells. nih.gov

Table 2: Selected Kinetic Parameters of Enzymes in Ornithine Metabolism

Enzyme Organism/Tissue Kₘ (Ornithine) Kₘ (Other Substrate) Vₘₐₓ or k꜀ₐₜ Reference
Arginase Rat Liver - 1.58 mM (Arginine) 71.3 µmol/min/g liver theadl.com
Ornithine Transcarbamoylase (OTC) Giardia lamblia 0.27 mM 0.11 mM (Carbamoyl Phosphate) 390 s⁻¹ nih.gov
Ornithine Decarboxylase (ODC) Human 69 µM - 1.0 s⁻¹ researchgate.net
Ornithine δ-Aminotransferase (OAT) Pyrococcus horikoshii 0.106 mM 0.802 mM (α-Ketoglutarate) 4.32 s⁻¹ uniprot.org

| Ornithine δ-Aminotransferase (OAT) | Mouse Cerebral Cortex Interneurons | 0.8 mM | 0.5 mM (α-Ketoglutarate) | - | nih.gov |

Mechanistic Insights into Enzyme-Substrate Specificity and Catalysis

The ability of enzymes to specifically recognize this compound and catalyze its transformation is rooted in the precise architecture of their active sites.

Ornithine Transcarbamoylase (OTC): The reaction mechanism of OTC is an ordered bi-bi reaction, where carbamoyl phosphate binds first, inducing a conformational change that creates the binding site for ornithine. nih.govacs.org pH studies suggest that the enzyme productively binds the minor zwitterionic species of ornithine, where the δ-amino group is unprotonated, positioning it for a nucleophilic attack on the carbonyl carbon of carbamoyl phosphate. nih.govacs.org This substrate selection avoids the need for deprotonation within the active site, making the transcarbamoylation reaction more energetically favorable. nih.gov

Ornithine δ-Aminotransferase (OAT): This pyridoxal-5'-phosphate (PLP)-dependent enzyme exhibits high substrate specificity. uniprot.org Structural and mutational analyses have identified key residues that determine this specificity. For example, in human OAT, Tyr85 is a major determinant for recognizing ornithine; mutating this residue to isoleucine (as found in a related enzyme) dramatically decreases the reaction rate with ornithine. drugbank.com A proposed "Glu switch" mechanism ensures that ornithine binds in an orientation that leads to the specific transamination of the δ-amino group, not the α-amino group. uniprot.org

Metabolic Flux Analysis and Regulatory Mechanisms within Biological Systems

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively measure the rates (fluxes) of metabolic pathways in living cells. nih.govspringernature.com MFA studies of the urea cycle have provided quantitative assessments of its activity and how it connects to central carbon metabolism, such as the TCA cycle. nih.govresearchgate.net By tracing the flow of labeled atoms from substrates like glucose or glutamine, researchers can determine the contribution of different pathways to the synthesis of urea cycle intermediates, including this compound. creative-proteomics.comigem.org This allows for a dynamic understanding of how hepatocytes manage nitrogen load under various physiological and pathological conditions. nih.govspringernature.com

The metabolic pathways involving this compound are subject to complex regulatory mechanisms to maintain cellular homeostasis. This regulation occurs at multiple levels:

Transcriptional Regulation: The expression of genes encoding key enzymes is tightly controlled. In E. coli, the genes for arginine biosynthesis are organized into a regulon controlled by the ArgR repressor, which modulates gene expression in response to arginine levels. researchgate.netnih.gov In plants, the expression of polyamine biosynthetic genes is regulated by transcription factors in response to developmental cues and abiotic stresses like salt or drought. frontiersin.org

Translational Regulation: The synthesis of some enzymes is controlled at the level of translation. Polyamine biosynthesis is subject to feedback regulation where high polyamine levels can inhibit the translation of ODC mRNA. lu.se This can be mediated by upstream open reading frames (uORFs) in the mRNA sequence. researchgate.netelifesciences.org

Post-Translational and Allosteric Regulation: Enzyme activity is often directly modulated by metabolites. Arginine biosynthesis in many photosynthetic microorganisms is controlled by feedback inhibition, where arginine allosterically inhibits the activity of N-acetylglutamate phosphokinase, the first enzyme in the pathway. asm.org The activity of ornithine decarboxylase is famously regulated by a unique protein called antizyme. embopress.org High polyamine levels induce the synthesis of antizyme, which binds to ODC, inhibits its activity, and targets it for degradation by the proteasome in a ubiquitin-independent manner. embopress.org

These intricate regulatory networks ensure that the levels of this compound and its downstream products are precisely managed to meet the cell's metabolic needs while preventing the accumulation of toxic intermediates.

Molecular Recognition and Intermolecular Interactions of 2,5 Diammoniopentanoate

Non-Covalent Interactions in Aqueous and Organic Environments

The behavior of 2,5-diammoniopentanoate in solution is governed by a complex interplay of non-covalent forces. wikipedia.org These interactions, though weaker than covalent bonds, are critical in dictating the three-dimensional structure and reactivity of molecules. wikipedia.orgmdpi.com In both aqueous and organic environments, this compound engages in a variety of these interactions, including hydrogen bonding, and electrostatic and dispersive forces.

Characterization of Hydrogen Bonding Networks and Strengths

Hydrogen bonds are a crucial type of dipole-dipole interaction and are particularly significant in biological systems. libretexts.orgharvard.edu The this compound molecule possesses multiple hydrogen bond donors (the ammonium (B1175870) groups) and acceptors (the carboxylate group), enabling it to form extensive hydrogen-bonding networks. nih.govnih.gov

In aqueous solutions, water molecules actively participate in this network, forming hydrogen bonds with both the ammonium and carboxylate groups of the this compound. The presence of water can significantly influence the aggregation behavior of solutes by interfering with intermolecular hydrogen bonds. rsc.org The strength of these hydrogen bonds can vary, with shorter bonds (less than 2.7 Å) indicating stronger, partially covalent character. libretexts.org The geometry of these bonds, specifically the angle between the donor, hydrogen, and acceptor atoms, also plays a role in their stability. libretexts.org

In less polar, organic environments, the hydrogen bonding between this compound molecules themselves becomes more prominent, leading to the formation of dimers or larger aggregates. researchgate.net The strength of these interactions can be influenced by the acylation of the amino groups, which can lead to significantly stronger hydrogen bonds. uni-regensburg.de

Interaction Type Participating Groups Environment Significance
Hydrogen BondingAmmonium (donor) and Carboxylate (acceptor)Aqueous & OrganicFormation of intermolecular networks and stabilization of structure. libretexts.orgnih.gov
Hydrogen BondingAmmonium (donor) and Water (acceptor)AqueousSolvation and interaction with the biological environment. rsc.org
Hydrogen BondingWater (donor) and Carboxylate (acceptor)AqueousSolvation and mediation of interactions. rsc.org

Quantification of Electrostatic and Dispersive Forces

Beyond hydrogen bonding, electrostatic and dispersive forces are key components of the non-covalent interaction profile of this compound. wikipedia.org

Electrostatic interactions arise from the attraction or repulsion between charged or polar groups. As a zwitterionic molecule at physiological pH, this compound carries a positive charge on its ammonium groups and a negative charge on its carboxylate group. nih.gov This leads to strong ion-ion and ion-dipole interactions with itself and surrounding molecules. The energy of these interactions is typically in the range of 1-5 kcal/mol. wikipedia.org

Binding to Model Biomolecules and Macromolecular Assemblies

The ability of this compound to engage in a variety of non-covalent interactions makes it an interesting candidate for binding to biological macromolecules. wikipedia.orgnih.gov

Interaction with Synthetic Peptides and Protein Domains

The fundamental interactions of this compound are relevant to how amino acid residues interact within proteins. The charged and polar groups of this compound can mimic the side chains of amino acids like lysine (B10760008) and arginine (positive charge) and aspartate and glutamate (B1630785) (negative charge). Synthetic peptides and protein domains serve as valuable models for studying these interactions. nih.govmdpi.com

The binding of small molecules like this compound to proteins is often driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. wikipedia.org For instance, the positively charged ammonium groups of this compound can form salt bridges with negatively charged residues on a protein surface, while the carboxylate group can interact with positively charged residues. The binding specificity is determined by the precise arrangement of these interacting groups in the protein's binding pocket. biorxiv.org The study of such interactions is crucial for understanding protein function and for the design of new drugs. nih.govnih.gov

Biomolecule Potential Interaction Sites Driving Forces
Synthetic PeptidesCharged and polar amino acid side chainsElectrostatic interactions, Hydrogen bonding nih.govmdpi.com
Protein DomainsBinding pockets with complementary charge and polarityElectrostatic interactions, Hydrogen bonding, Hydrophobic effects wikipedia.orgbiorxiv.org

Complexation with Metal Ions and Ligand Exchange Dynamics

The carboxylate and amino groups of this compound are potential coordination sites for metal ions. The complexation of amino acids and their derivatives with metal ions is a well-studied area, with implications for biological function and the development of new materials. nih.govajol.info

The interaction typically involves the formation of coordinate bonds between the metal ion and the lone pair electrons of the oxygen atoms of the carboxylate group and the nitrogen atoms of the amino groups. nih.gov The stability of these complexes depends on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. For example, divalent metal ions like Cu2+, Zn2+, and Ca2+ are known to form stable complexes with amino acids. ajol.inforesearchgate.net The study of ligand exchange dynamics provides insights into the lability of these complexes and their potential to participate in dynamic biological processes.

Supramolecular Chemistry and Self-Assembly of this compound Systems

Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds, essentially "chemistry beyond the molecule." beilstein-journals.orgscielo.br The principles of molecular recognition, driven by non-covalent interactions, are central to this field. beilstein-journals.orgaau.dk

Advanced Analytical Research Methodologies for 2,5 Diammoniopentanoate

Chromatographic Separation and Detection Techniques in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a polar and charged molecule like 2,5-diammoniopentanoate, both liquid and gas chromatography techniques are employed, each with specific sample preparation and detection requirements.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like amino acids in aqueous samples. torontech.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. torontech.com For this compound, reversed-phase (RP-HPLC) is commonly utilized, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. ejgm.co.ukresearchgate.net

Since this compound lacks a strong native chromophore, direct UV-Vis detection offers low sensitivity. To overcome this, pre-column or post-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amino groups. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which react with primary amines to yield highly fluorescent adducts, enabling detection at picomole levels.

Key HPLC Parameters and Findings:

Specificity: The choice of derivatization agent and chromatographic conditions allows for the specific detection of primary amines, though it may not distinguish between different amino acids without effective separation. ich.org

Quantification: Peak area from the chromatogram is proportional to the concentration of the analyte, allowing for precise quantification against a calibration curve. torontech.com Linearity is typically established over a defined concentration range. ich.org

Purity Analysis: HPLC can effectively separate this compound from impurities and related compounds. Peak purity can be assessed using a Diode Array Detector (DAD), which measures the UV-Vis spectrum across the entire peak. torontech.com

Table 1: Typical HPLC Conditions for this compound Analysis This table is interactive. You can sort and filter the data.

ParameterTypical ConditionRationale/Details
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating polar to moderately non-polar analytes from aqueous solutions. researchgate.net
Mobile PhaseGradient elution with Acetonitrile (B52724)/Methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)Gradient elution is necessary to resolve multiple amino acids with varying polarities. internationaloliveoil.org
DetectionFluorescence (Ex/Em specific to derivatizing agent) or UV-Vis (e.g., 254 nm or 330 nm post-derivatization)Fluorescence detection offers superior sensitivity compared to UV-Vis for trace analysis. torontech.com
Flow Rate0.8 - 1.2 mL/minOptimized to ensure good separation efficiency without excessive run times. ejgm.co.uk
Derivatization Agento-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Reacts with primary amines to create a detectable product. Choice depends on desired sensitivity and stability.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. However, GC is only suitable for volatile and thermally stable compounds. jfda-online.com Amino acids like this compound are zwitterionic, non-volatile, and thermally labile, necessitating chemical derivatization prior to analysis. jfda-online.comnih.gov

Derivatization serves two main purposes: it neutralizes the polar carboxyl and amino functional groups to reduce polarity and increase volatility, and it creates a stable derivative that can withstand GC operating temperatures. research-solution.com Common approaches include silylation or acylation. jfda-online.com For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the amine and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. research-solution.com

Key GC-MS Findings:

Structural Information: The mass spectrometer fragments the derivatized analyte in a reproducible manner, producing a characteristic mass spectrum or "fingerprint" that confirms its identity.

Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, provides excellent sensitivity for quantifying low levels of the derivatized analyte in complex matrices. mdpi.com

Separation Efficiency: Capillary GC columns offer very high resolution, allowing for the separation of closely related derivatized amino acids. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids This table is interactive. You can sort and filter the data.

Reagent ClassExample ReagentTarget Functional GroupsAdvantages
SilylationBSTFA + 1% TMCS-COOH, -NH2, -OHForms volatile and thermally stable TMS derivatives; widely used. research-solution.com
AcylationPentafluoropropionic Anhydride (PFPA)-NH2, -OHCreates highly electronegative derivatives suitable for Electron Capture Detection (ECD) or negative chemical ionization MS. jfda-online.com
Esterification + AcylationPentafluoropropanol (PFPOH) + PFPA-COOH (esterification), -NH2 (acylation)A two-step process that ensures all polar sites are derivatized for improved chromatography.

Mass Spectrometry for Precise Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for molecular analysis, measuring the mass-to-charge ratio (m/z) of ions. libretexts.org It provides definitive structural information and is often coupled with a separation technique like HPLC or CE.

Tandem mass spectrometry (MS/MS) is a powerful technique for unambiguous structure confirmation. encyclopedia.pub In an MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound, m/z 133.1) is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.org The resulting product ions are then analyzed by a second mass analyzer. encyclopedia.pubnationalmaglab.org

The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, common fragmentation pathways involve the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH) from the precursor ion. nih.gov Analyzing these specific losses allows researchers to confirm the connectivity of atoms within the ion and differentiate it from isomers. nationalmaglab.org

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺: m/z 133.1) This table is interactive. You can sort and filter the data.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossInterpretation
133.1116.1NH₃ (17.0 Da)Loss of an ammonia group.
133.1115.1H₂O (18.0 Da)Loss of water from the carboxylic acid group.
133.187.1HCOOH (46.0 Da)Loss of the carboxylic acid group as formic acid.
133.170.1HCOOH + NH₃ (63.0 Da)Consecutive loss of formic acid and ammonia.

High-resolution mass spectrometry (HRMS), performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements (typically <5 ppm error). libretexts.orgchromatographyonline.com This capability allows for the determination of a molecule's elemental formula from its exact mass, as opposed to just its nominal mass. thermofisher.com For example, HRMS can easily distinguish this compound (C₅H₁₃N₂O₂⁺, exact mass 133.0977) from another ion with the same nominal mass but a different elemental composition. nih.govthermofisher.com

HRMS is particularly vital for isotopic labeling studies, which are used to trace metabolic pathways. In these experiments, organisms or cells are supplied with substrates enriched with stable isotopes (e.g., ¹³C or ¹⁵N). The resulting this compound molecules will incorporate these heavier isotopes, leading to a predictable increase in their mass. HRMS can resolve and accurately measure the masses of both the unlabeled and labeled forms of the compound, enabling precise quantification of its synthesis and turnover. thermofisher.comspectroscopyonline.com

Capillary Electrophoresis for Charge-Based Separations and Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge, size, and shape. gnoscience.com The separation occurs in a narrow-bore fused-silica capillary filled with a conductive buffer under a high-voltage electric field. libretexts.org Because of its high efficiency, short analysis time, and minimal sample consumption, CE is an excellent alternative to HPLC for certain applications. sebia.com

As an amino acid, this compound is an amphoteric molecule whose net charge is dependent on the pH of the surrounding buffer. libretexts.org

At low pH (below its isoelectric point), it is positively charged and moves quickly toward the cathode.

At high pH, it is negatively charged and moves more slowly or toward the anode.

This charge-based separation mechanism makes CE highly effective for assessing the purity of this compound, as it can resolve it from neutral impurities, oppositely charged species, or other amino acids with different isoelectric points. jpccr.eu Coupling CE with a mass spectrometer (CE-MS) further enhances its power by providing mass identification for each separated peak. sebia.com

Table 4: Typical Capillary Electrophoresis Parameters for Amino Acid Analysis This table is interactive. You can sort and filter the data.

ParameterTypical ConditionRationale/Details
CapillaryFused-silica (e.g., 50-75 µm I.D., 50-80 cm length)Standard material; inner diameter affects heat dissipation and sensitivity. jpccr.eu
Background Electrolyte (Buffer)Phosphate or borate (B1201080) buffer at a specific pH (e.g., pH 2.5 or pH 9.0)The pH determines the charge state of the analyte and thus its migration behavior. jpccr.eu
Separation Voltage20-30 kVHigher voltage generally leads to faster separations and higher efficiency, but generates more heat. gnoscience.comjpccr.eu
InjectionHydrodynamic or ElectrokineticMethod of introducing a small plug of sample into the capillary.
DetectionDirect UV (at low wavelengths, ~200 nm) or Laser-Induced Fluorescence (LIF) after derivatizationLIF provides much higher sensitivity for trace analysis. nih.gov

Coupling of Analytical Techniques for Comprehensive Metabolomic Profiling

The comprehensive analysis of the metabolome, the complete set of small-molecule metabolites within a biological system, presents significant analytical challenges due to its complexity and dynamic nature. frontlinegenomics.com A single analytical platform is often insufficient to capture the entire breadth of metabolites, including polar compounds like this compound, also known as ornithinium(1+). frontlinegenomics.combrjac.com.brnih.gov To overcome these limitations, researchers couple various analytical techniques, creating powerful, synergistic workflows that leverage the distinct advantages of each method for a more complete and accurate metabolomic profile. brjac.com.br The most common and powerful couplings for metabolomics involve chromatography for separation, mass spectrometry (MS) for sensitive detection, and nuclear magnetic resonance (NMR) spectroscopy for definitive structure elucidation. nih.govunl.edu

The fundamental goal of coupling these techniques is to combine the high separation efficiency of liquid chromatography (LC) or gas chromatography (GC), the exceptional sensitivity and selectivity of MS, and the unparalleled structural detail provided by NMR. nih.govresolvemass.ca LC-MS has become a dominant platform in metabolomics due to its ability to analyze a wide range of compounds in complex mixtures with high throughput. unl.edunih.gov However, for unambiguous identification of a metabolite, especially a novel one, the structural information from NMR is considered the gold standard. nih.govunl.edu

The integration of LC-MS and NMR can be performed in several ways. In an "offline" approach, the eluent from the LC column is split, with a small portion going to the mass spectrometer for detection and the majority being collected in fractions. nih.gov Fractions containing the metabolite of interest, such as this compound, can then be concentrated and analyzed by NMR. nih.gov More advanced "stop-flow" techniques allow the LC flow to be paused when a target analyte is inside the NMR probe, enabling longer acquisition times to improve the signal-to-noise ratio, which is a primary limitation of NMR's lower sensitivity compared to MS. nih.gov

This multi-faceted approach is critical in untargeted metabolomics, where the aim is to identify as many metabolites as possible. metabolomicscentre.ca For instance, a comprehensive metabolomic analysis of human cells might employ both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) to maximize the number of separated metabolites, which are then detected by high-resolution mass spectrometry. nih.gov In a study investigating the metabolic response of HK-2 cells to diabetic-like conditions, a comprehensive analysis identified changes in the arginine and proline metabolism pathway, which includes a decrease in the concentration of ornithine (the conjugate acid of this compound). nih.govescholarship.org Such findings are made possible by robust analytical platforms capable of separating and identifying individual metabolites within complex pathways.

The tables below provide an overview of typical parameters used in coupled analytical techniques for metabolomic profiling and an example of research findings for related metabolites.

Interactive Data Table: Exemplary Parameters for Coupled Analytical Techniques

This table outlines common settings for a coupled Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) analysis aimed at profiling metabolites like this compound.

Technique Parameter Typical Value / Description Reference
UHPLCColumnZorbax SB-C18 (150 mm × 2.1 mm, 1.9 µm) mdpi.com
UHPLCMobile PhaseA: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile mdpi.com
UHPLCFlow Rate0.2 mL/min mdpi.com
UHPLCColumn Temp.25 °C mdpi.com
MS/MSIonizationElectrospray Ionization (ESI), positive and negative modes nih.gov
MS/MSDetectionIon Trap or Quadrupole Time-of-Flight (Q-TOF) mdpi.comnih.gov
MS/MSScan Rangem/z 50 to 1300 nih.gov
NMRSpectrometerHigh-field spectrometer (e.g., 500 MHz or higher) for increased sensitivity nih.gov
NMRAnalysis Type¹H NMR, ¹³C NMR, 2D-NMR (e.g., COSY, HSQC) for structural confirmation nih.gov
NMRSolventDeuterated solvents like methanol (CD₃OD) or acetonitrile (CD₃CN) nih.gov

Interactive Data Table: Research Findings on Metabolite Level Changes

This table presents an example of how coupled analytical techniques are used to detect changes in metabolite levels in a biological study.

Metabolite Biological Context Observed Change Analytical Platform Used Reference
OrnithineHK-2 cells under hyperglycemic hypoxic conditionsDecreasedLC-MS/MS escholarship.org
SpermidineHK-2 cells under hyperglycemic hypoxic conditionsDecreasedLC-MS/MS escholarship.org
AgmatineHK-2 cells under hyperglycemic hypoxic conditionsIncreasedLC-MS/MS escholarship.org
Glutamate (B1630785)HK-2 cells under hyperglycemic hypoxic conditionsIncreasedLC-MS/MS escholarship.org
PyruvateHK-2 cells under hyperglycemic hypoxic conditionsIncreasedLC-MS/MS escholarship.org

By combining these advanced analytical methodologies, researchers can achieve a comprehensive and reliable characterization of metabolites like this compound within their complex biological environment, paving the way for a deeper understanding of metabolic pathways in health and disease.

Computational and Theoretical Investigations of 2,5 Diammoniopentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, energy, and other properties. nih.gov These methods are fundamental for predicting molecular behavior without the need for empirical data. rsc.org

Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its balance of accuracy and computational efficiency. q-chem.com It is based on the principle that the energy of a molecule can be determined from its electron density. q-chem.comreadthedocs.io This approach allows for the calculation of a wide range of molecular properties.

DFT is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. irjweb.com For 2,5-diammoniopentanoate, DFT could elucidate how the charged ammonio and carboxylate groups influence the electron distribution and reactivity of the molecule.

Furthermore, DFT is widely used to predict spectroscopic properties. als-journal.comnih.gov By calculating the effects of magnetic fields on electron shielding, methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict NMR chemical shifts. nih.gov Similarly, calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, while time-dependent DFT (TD-DFT) can predict electronic transitions corresponding to UV-Visible spectra. nih.govmdpi.com

Below is a table of computed properties for this compound, which can be calculated and refined using DFT methods.

PropertyComputed ValueReference
Molecular Weight133.17 g/mol nih.gov
XLogP3-3.8 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
Exact Mass133.097702662 Da nih.gov
Topological Polar Surface Area95.4 Ų nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.org

Coupled-cluster methods, particularly CCSD(T), are often considered the "gold standard" in computational chemistry for their ability to provide highly accurate energetic and structural predictions for small to medium-sized molecules. nih.gov For this compound, these high-level calculations could be used to determine a precise equilibrium geometry, rotational constants, and vibrational frequencies. nih.gov While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other computational techniques and for cases where high accuracy is paramount. q-chem.comwikipedia.org

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular fluctuations and conformational changes. researchgate.netnih.gov

Due to its four rotatable single bonds, this compound can adopt a multitude of different three-dimensional shapes or conformations. nih.gov MD simulations are an ideal tool for exploring this conformational landscape. fortunejournals.com By simulating the molecule's dynamics over nanoseconds to microseconds, researchers can identify low-energy, stable conformations and observe the transitions between them. mdpi.com This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

In a biological context, this compound exists in an aqueous environment. As a charged and polar molecule, it interacts strongly with water, forming structured layers of solvent molecules known as hydration shells around its functional groups. khanacademy.org The properties of this hydration shell are critical to the molecule's stability and function. nih.gov

MD simulations can explicitly model the interactions between this compound and surrounding water molecules. chemrxiv.org Analysis of these simulations can reveal key details about the hydration shell, including:

Coordination Number : The average number of water molecules in the first hydration shell around the ammonio and carboxylate groups. chemrxiv.orgnih.gov

Water Orientation : The preferred orientation of water molecules, dictated by hydrogen bonding to the solute. nih.gov

Residence Time : The average time a water molecule spends in the hydration shell before exchanging with a molecule from the bulk solvent, indicating the lability of the shell. chemrxiv.org

Solvent-Mediated Interactions : How the hydration shell mediates interactions between different parts of the molecule or with other solutes. mdpi.com

Molecular Modeling of Interactions with Biological Receptors and Active Sites

Molecular modeling techniques, especially molecular docking and dynamics, are used to study how a small molecule (a ligand) might bind to a biological macromolecule, such as a protein or enzyme. nih.govfrontiersin.org These methods are essential in drug discovery and for understanding biochemical pathways. mdpi.commdpi.com

This compound is the conjugate acid of the non-proteinogenic amino acid ornithine. nih.gov Ornithine is a central intermediate in the urea (B33335) cycle and a precursor for the biosynthesis of polyamines. mdpi.com A key enzyme in this pathway is ornithine decarboxylase, which converts ornithine to putrescine. mdpi.com

Molecular modeling could be employed to simulate the interaction of this compound with the active site of ornithine decarboxylase or other potential biological receptors. nih.gov Such studies would involve:

Molecular Docking : Predicting the preferred binding orientation and affinity of this compound within the enzyme's active site.

MD Simulations of the Complex : Analyzing the stability of the predicted binding pose and characterizing the specific intermolecular interactions (e.g., hydrogen bonds, salt bridges) that stabilize the complex. mdpi.comnih.gov

These computational investigations can reveal the structural determinants of binding specificity and provide a rationale for designing novel enzyme inhibitors. mdpi.comnih.gov

Ligand-Protein Docking for Binding Pose Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. This method is crucial for understanding how this compound (as its parent molecule, L-ornithine) fits into the active sites of enzymes that metabolize it, such as ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT).

Docking simulations calculate a score that estimates the binding energy, with lower (more negative) scores generally indicating stronger binding. These studies have identified key amino acid residues that form hydrogen bonds and electrostatic interactions with L-ornithine, anchoring it within the enzyme's catalytic pocket. For instance, docking of L-ornithine into human mitochondrial ornithine transporter-1 revealed a binding mode characterized by six significant hydrogen bonds. plos.org In studies of ODC, residues like Lys-69 and Cys-360 have been shown to be critical for ligand binding and catalysis. walshmedicalmedia.com Similarly, research on OAT from Vigna aconitifolia identified Gly106 and Lys256 as important determinants in substrate binding through strong hydrogen bond contacts. nih.gov

These computational predictions are often corroborated by experimental data and provide a structural basis for designing inhibitors or modulators of these enzymes. For example, peptide inhibitors designed based on the ornithine binding site in ODC have shown significantly higher theoretical binding scores than ornithine itself. tandfonline.com

Target ProteinLigandDocking Score (kcal/mol)Key Interacting ResiduesReference
Ornithine Decarboxylase (ODC)L-Ornithine23.198 (Dock Score)Not specified tandfonline.com
Ornithine Decarboxylase (ODC)Quercetin-10.171Not specified nanobioletters.com
Ornithine Decarboxylase (ODC)ZINC01703953-8.28Lys-69 walshmedicalmedia.com
Ornithine Aminotransferase (OAT)L-OrnithineNot specifiedGly106, Lys256 nih.gov
Human Mitochondrial Ornithine Transporter-1L-OrnithineNot specifiedForms 6 H-bonds plos.org
Arginase I2(S)-amino-6-boronohexanoic acid (ABH)Not specifiedNot specified mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While specific QSAR models exclusively for this compound are not widely documented, the methodology has been extensively applied to derivatives of amino acids and related compounds to predict their therapeutic or biological effects. jocpr.comsemanticscholar.orgchitkara.edu.in

QSAR models are built by calculating molecular descriptors for a set of compounds with known activities. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric or topological features. chitkara.edu.in Statistical methods, like Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. nih.govanalis.com.my

For example, 2D and 3D-QSAR studies on benzoyl amino benzoic acid derivatives acting as enzyme inhibitors revealed the significance of lipophilic parameters for their inhibitory potential. dergipark.org.tr In another study on sulfur-containing thiourea (B124793) derivatives, QSAR models identified mass, polarizability, electronegativity, and the presence of specific bonds as key predictors for anticancer activity. nih.gov These models not only predict the activity of new, untested compounds but also provide insights into the structural modifications that could enhance their desired biological effects. heraldopenaccess.us

Compound SeriesBiological ActivityQSAR Model TypeKey Findings/DescriptorsReference
N-acyl amino acidsAnti-ulcerMLRConformation minimum energy, molar volume, parachor were significant. jocpr.com
Benzoyl amino benzoic acid derivativesFabH Inhibition2D-QSAR (MLR), 3D-QSAR (PLS)Lipophilic parameters are significant for inhibitory potential. dergipark.org.tr
Sulfur-containing thiourea derivativesAnticancerMLRMass, polarizability, electronegativity, van der Waals volume, LogP. nih.gov
3-amino-succinamic acid derivativesSweetness PowerPRECLAV programThe size of the molecule and presence of cyano or aryl-substituted urea groups increased sweetness. semanticscholar.org

Development of Novel Computational Algorithms for this compound Systems

The complexity of biological systems where this compound plays a role, such as the urea cycle and amino acid metabolism, has driven the development of sophisticated computational algorithms. scielo.brmdpi.com While not created exclusively for this single compound, these algorithms are essential for studying its function in a broader metabolic context.

One area of development is in the creation of algorithms for the tissue-specific reconstruction of metabolic models. For instance, the Model-Building Algorithm (MBA) generates comprehensive models of metabolism in specific tissues, like the human liver, by integrating data from transcriptomics, proteomics, and metabolomics. nih.gov Such models are crucial for simulating metabolic fluxes, including the pathways involving ornithine.

Another class of algorithms focuses on predicting the functional consequences of genetic mutations. Computational tools like SIFT and PolyPhen are used to analyze missense mutations in enzymes such as ornithine transcarbamylase, predicting whether a mutation is likely to be damaging to the enzyme's function and lead to disease. scielo.brresearchgate.net These predictions are vital for understanding the molecular basis of inherited metabolic disorders.

Furthermore, novel algorithms are being developed to analyze high-throughput metabolomics data without first identifying every metabolite. The "mummichog" algorithm, for example, leverages metabolic network information to predict pathway activity directly from mass spectrometry data, which can highlight changes in pathways involving arginine and ornithine metabolism. plos.org In the realm of molecular dynamics, new methods have been developed to simulate systems at a constant electrode potential, offering more realistic models of electrochemical processes relevant to biological systems. aps.org These advanced computational approaches provide powerful tools for investigating the intricate roles of molecules like this compound within complex biological networks.

Emerging Research Frontiers and Methodological Advances in 2,5 Diammoniopentanoate Science

Integration with Systems Biology and Multi-Omics Approaches

The advent of high-throughput "omics" technologies has enabled a system-level understanding of cellular processes, where 2,5-diammoniopentanoate has been identified as a significant metabolite in various biological contexts. Multi-omics studies, integrating metabolomics, transcriptomics, and proteomics, have highlighted alterations in ornithine metabolism in response to both disease states and environmental stress.

A notable application of this integrated approach is in cancer research. A multi-omics analysis of erlotinib-resistant pancreatic cancer cells revealed significant upregulation of ornithine. oncotarget.com This was part of a broader metabolic reprogramming that included the activation of polyamine biosynthesis, for which ornithine is a direct precursor. oncotarget.com Similarly, metabolomic profiling of plasma from glioma patients identified ornithine as one of five key metabolites that significantly differed between high- and low-grade tumors. oncotarget.com In breast cancer, metabolomic analysis has also pointed to altered ornithine levels, suggesting its involvement in cancer progression and as a potential therapeutic marker. nih.govfrontiersin.org

Beyond cancer, multi-omics approaches have shed light on how organisms adapt to environmental challenges. In a study on wheat's response to potassium deprivation, a condition of significant agricultural concern, metabolomic analysis showed a dramatic 7.12-fold increase in L-ornithine levels in the roots of tolerant genotypes. benthamscience.comfrontiersin.orgnih.gov This change was part of a complex response involving the upregulation of genes related to ion homeostasis and glutamate (B1630785) metabolism, indicating a central role for ornithine in stress adaptation. benthamscience.comfrontiersin.orgnih.gov

These studies underscore the power of systems biology to uncover the interconnectedness of metabolic pathways and reveal the nuanced roles of molecules like this compound in complex biological systems.

Table 1: Selected Multi-Omics Findings Involving this compound (Ornithine)

Biological ContextOrganism/Cell LineOmics ApproachKey Finding Related to this compoundFold Change (where reported)Reference
Erlotinib Resistance in Pancreatic CancerBxPC-3ER cellsMetabolomics, TranscriptomicsUpregulation of ornithine and its conversion to polyamines.Log2 Fold Change > 1 oncotarget.com
Glioma Tumor GradeHuman plasmaMetabolomicsOrnithine levels significantly differ between high- and low-grade gliomas.2.27-fold higher in high-grade (discovery cohort) oncotarget.com
Potassium DeprivationWheat (Triticum aestivum L.)Metabolomics, TranscriptomicsSignificant accumulation of L-ornithine in roots of K-tolerant genotype.7.12-fold increase benthamscience.comfrontiersin.org
Doxorubicin Treatment in Cervical CancerHuman cervical cancer cellsTranscriptomics, MetabolomicsPositive correlation between ANKRD18B gene expression and L-Ornithine levels in response to treatment.Not specified frontiersin.org

Applications in Bio-inspired Material Science as a Building Block

The unique chemical structure of this compound, with its two amine groups and a carboxylic acid, makes it a valuable building block for the synthesis of novel bio-inspired materials. oncotarget.com Its cationic nature at physiological pH is particularly useful for creating materials with specific surface properties and functionalities.

One of the most established applications is in the production of poly-L-ornithine (PLO), a synthetic polyamino acid. sigmaaldrich.comsigmaaldrich.com PLO is widely used as a coating for tissue culture surfaces to enhance cell attachment and adhesion, particularly for neuronal cells. sigmaaldrich.comadvancedbiomatrix.comabmgood.com The positively charged polymer improves the electrostatic interaction between the negatively charged cell membrane and the culture substrate. abmgood.com

More advanced applications involve the incorporation of ornithine into biodegradable polymers to create materials for drug delivery and tissue engineering. mdpi.com For instance, L-ornithine has been conjugated with poly(lactic-co-glycolic acid) (PLGA) to create novel derivatives. mdpi.com These PLGA-L-ornithine conjugates exhibit faster degradation times and unique hydrophilic properties compared to unmodified PLGA, making them promising candidates for controlled drug release systems. mdpi.com

Furthermore, ornithine-rich peptides are being explored for their self-assembling properties to form nanostructured biomaterials. nih.gov The pH-responsive peptide P11-5, for example, which is rich in ornithine, demonstrates distinct interactions with lipid membranes, suggesting potential for developing novel nanostructured materials for applications in nanobiotechnology. nih.govbenthamscience.com Star-shaped poly(L-ornithine)s have also been fabricated and show remarkable proteolytic stability and biofilm-disrupting capacity, proving effective in treating infected burn wounds in preclinical models. wiley.com

Table 2: Properties and Applications of this compound-Based Materials

MaterialKey PropertiesApplicationReference
Poly-L-Ornithine (PLO) CoatingPolycationic, enhances electrostatic attraction.Coating for cell cultureware to promote cell adhesion. sigmaaldrich.comadvancedbiomatrix.comabmgood.com
PLGA-L-Ornithine ConjugatesBiodegradable, increased hydrophilicity, faster degradation than PLGA.Potential for drug delivery systems and biomaterials. mdpi.com
Star-Shaped Poly(L-Ornithine)sProteolytically stable, biofilm-disrupting, antimicrobial.Treatment of biofilm-related infections in burn wounds. wiley.com
Ornithine-Rich Self-Assembling Peptides (e.g., P11-5)pH-responsive, forms β-sheet aggregates, interacts with lipid membranes.Development of nanostructured biomaterials. nih.govbenthamscience.com

Development of Advanced Biosensors and Probes for Research

The accurate and sensitive detection of this compound is crucial for both clinical diagnostics and fundamental research. This has spurred the development of advanced biosensors and probes. Electrochemical biosensors, in particular, have shown promise due to their potential for simplicity, high sensitivity, and rapid response. researchgate.netresearchgate.net

While biosensors specifically for ornithine are still an emerging area, research on sensors for related amino acids provides a strong foundation. For example, electrochemical sensors have been developed for L-arginine, which is metabolically linked to ornithine via the arginase enzyme. nih.govunibas.it Some of these sensor platforms have been tested for their response to ornithine, often as an interfering compound, which provides valuable data for the future design of ornithine-specific sensors. nih.govmdpi.com

A more direct approach involves the fabrication of electrodes modified with materials that have an affinity for or can be catalytically active towards ornithine. A voltammetric sensor was developed using a poly(L-Ornithine) film electrodeposited on a glassy carbon electrode. researchgate.netresearchgate.net While this sensor was used for the detection of the pesticide thiamethoxam, it demonstrates the feasibility of using ornithine-based polymers as a key component in sensor construction. researchgate.netresearchgate.net Another study reported on ornithine-stabilized gold nanoflowers for the sensitive detection of mercury ions, with a detection limit of 6 nM, showcasing the utility of ornithine in creating novel nanosensors. researchgate.net

Table 3: Performance of Selected Biosensors and Probes for or involving this compound (Ornithine)

Sensor/Probe TypeSensing PrincipleTarget AnalyteLimit of Detection (LOD)Reference
Poly(L-Ornithine) Modified GCEElectrochemical (Voltammetry)Thiamethoxam1.7 x 10⁻⁸ mol L⁻¹ researchgate.netresearchgate.net
Ornithine-Stabilized Gold NanoflowersColorimetric (Surface Plasmon Resonance)Hg²⁺ ions6 nM researchgate.net
PVC/DOS Membrane ElectrodeElectrochemical (Potentiometry)Phenylalanine (with response to Ornithine)Sensitivity to Ornithine < 10 mV/decade mdpi.com

Interdisciplinary Research Paradigms in Synthetic Biology and Biotechnology

Synthetic biology and biotechnology are harnessing the metabolic pathways involving this compound to engineer microorganisms for the production of valuable chemicals. L-ornithine itself is a target compound due to its applications in the pharmaceutical and food industries. researchgate.net Metabolic engineering strategies are being applied to various microbial hosts, including Corynebacterium glutamicum and Saccharomyces cerevisiae, to enhance L-ornithine production.

These engineering paradigms often involve a multi-pronged approach. Key strategies include:

Blocking competing pathways: Deleting genes that divert precursors away from the ornithine biosynthesis pathway. For example, knocking out the argF gene, which encodes ornithine carbamoyltransferase, prevents the conversion of ornithine to citrulline.

Alleviating feedback inhibition: Modifying key enzymes to make them less sensitive to inhibition by the final product, L-ornithine.

Overexpressing pathway genes: Increasing the expression of the genes in the ornithine biosynthetic pathway (argCJBD) to boost metabolic flux towards the product.

Enhancing precursor supply: Engineering central metabolism to increase the availability of precursors like glutamate and cofactors like NADPH.

These systematic engineering efforts have led to significant increases in L-ornithine titers. For instance, an engineered strain of Corynebacterium crenatum was able to produce 40.4 g/L of L-ornithine in a bioreactor. researchgate.net Similarly, engineered Saccharomyces cerevisiae has been shown to produce up to 1.46 g/L of L-ornithine, the highest reported for any amino acid by this yeast. nih.gov

Beyond producing ornithine itself, synthetic biology is using ornithine as an in vivo-generated, non-canonical amino acid to create novel peptides with enhanced properties. The enzyme OspR, a peptide arginase, can convert arginine residues within a ribosomally synthesized peptide to ornithine. acs.org This has been used to create analogues of the lantibiotic lacticin 481, demonstrating a powerful method for peptide bioengineering. acs.org

Table 4: Engineered Microorganisms for L-Ornithine Production

MicroorganismKey Engineering StrategiesResulting L-Ornithine TiterReference
Corynebacterium crenatumIntroduction of an artificial linear transacetylation pathway.40.4 g/L researchgate.net
Saccharomyces cerevisiaeMultiplex engineering including overexpression of pathway enzymes and recruitment of subcellular trafficking.1.46 g/L nih.gov
Bacillus amyloliquefaciensModular engineering of degradation, precursor, and synthesis pathways; overexpression of transporter.31.3 g/L nih.gov
Corynebacterium glutamicum S9114Deletion of argF, argR, putP; attenuation of oxoglutarate dehydrogenase; overexpression of argCJBD and LysE transporter.18.4 g/L oncotarget.com

Exploration of Non-Canonical Biochemical Roles in Specialized Organisms and Pathways

Research into specialized organisms and unique biochemical pathways is revealing non-canonical roles for this compound that challenge its traditional textbook description. These discoveries are expanding our understanding of its functional diversity in nature.

A fascinating example is the biosynthesis of landornamide A, an antiviral ribosomal peptide produced by the cyanobacterium Kamptonema sp. nih.govnih.govethz.ch In a rare post-translational modification, two arginine residues in the precursor peptide are converted to ornithine by a peptide arginase enzyme called OspR. acs.orgnih.gov This discovery places ornithine as a key structural component of a ribosomally synthesized and post-translationally modified peptide (RiPP), a role previously thought to be limited to non-ribosomal peptide synthesis. acs.orgnih.gov

Studies of extremophiles—organisms that thrive in extreme environments—have also provided new insights into the role of ornithine and its associated enzymes. In psychrophiles (cold-loving organisms) like Moritella abyssi, the enzyme ornithine carbamoyltransferase (OTCase) exhibits adaptations to function efficiently at low temperatures, including higher Km values for its substrates compared to its counterparts from mesophilic and thermophilic organisms. nih.gov Conversely, in hyperthermophilic archaea like Pyrococcus furiosus, OTCase forms a highly stable dodecameric complex to protect its heat-labile substrate, carbamoyl (B1232498) phosphate (B84403), from degradation at high temperatures. nih.govasm.org Furthermore, research in the hyperthermophilic archaeon Thermococcus kodakarensis has revealed that a single set of metabolic enzymes is responsible for the biosynthesis of both lysine (B10760008) and ornithine, highlighting a novel, bifunctional metabolic system. nih.gov

These examples from specialized organisms demonstrate that the biochemistry of this compound is more varied and adaptable than previously appreciated, with its roles and the properties of its related enzymes finely tuned to the specific physiological needs and environmental conditions of the organism.

Table 5: Non-Canonical Roles and Properties of this compound (Ornithine) and Related Enzymes in Specialized Organisms

Organism/SystemRole/Property of Ornithine or Related EnzymeSignificanceReference
Kamptonema sp. PCC 6506Ornithine is a post-translational modification in the antiviral peptide landornamide A, catalyzed by the peptide arginase OspR.First example of ornithine in a RiPP, expanding its known roles beyond the urea (B33335) cycle and non-ribosomal peptides. acs.orgnih.govnih.gov
Moritella abyssi (Psychrophile)Ornithine carbamoyltransferase (OTCase) is adapted to cold, showing higher Km values for ornithine and carbamoyl phosphate.Reveals molecular adaptations of enzymes in the ornithine pathway to extreme cold. nih.gov
Pyrococcus furiosus (Hyperthermophile)OTCase forms a stable dodecameric complex to protect its thermolabile substrate.Demonstrates structural adaptations for enzyme function at extremely high temperatures. asm.org
Thermococcus kodakarensis (Hyperthermophile)A single set of metabolic enzymes is used for both lysine and ornithine biosynthesis.Identifies a bifunctional biosynthetic pathway, showcasing metabolic versatility in archaea. nih.gov

Q & A

Q. How to integrate computational modeling with experimental data to predict this compound’s bioavailability?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER force field) to predict intestinal permeability. Validate with Caco-2 cell monolayer assays. Apply quantitative structure-activity relationship (QSAR) models to correlate logP (-2.1) with pharmacokinetic profiles .

Notes on Data Consistency and Reproducibility

  • Discrepancies in molecular weight (e.g., 133.16 vs. 168.62) may arise from inconsistent inclusion of HCl in formulas. Always report the full chemical formula (e.g., C5_5H13_{13}ClN2_2O2_2 for hydrochloride salts) and source synthesis protocols .
  • Adhere to IUPAC nomenclature and cite primary literature (e.g., PubChem, peer-reviewed journals) over commercial databases to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.